N-(2-furylmethyl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide
CAS No.:
Cat. No.: VC14998729
Molecular Formula: C19H20N2O5S
Molecular Weight: 388.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20N2O5S |
|---|---|
| Molecular Weight | 388.4 g/mol |
| IUPAC Name | N-(furan-2-ylmethyl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide |
| Standard InChI | InChI=1S/C19H20N2O5S/c1-11-17(18(22)20-10-13-6-5-7-26-13)27-19(21-11)12-8-14(23-2)16(25-4)15(9-12)24-3/h5-9H,10H2,1-4H3,(H,20,22) |
| Standard InChI Key | RIQIWHPJIQNPCI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NCC3=CC=CO3 |
Introduction
N-(2-furylmethyl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide is a synthetic organic compound belonging to the thiazole family. This compound is characterized by its unique molecular structure, which integrates a thiazole ring substituted with a furan moiety and a trimethoxyphenyl group. Such structural features make it a candidate of interest in medicinal chemistry for potential pharmacological applications.
Molecular Formula and Key Features
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Molecular Formula: C17H18N2O4S
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Key Functional Groups:
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Thiazole ring: Known for its bioactivity in various pharmaceutical agents.
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Trimethoxyphenyl group: Commonly associated with enhanced lipophilicity and potential biological activity.
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Furylmethyl substituent: Contributes to the compound's aromaticity and potential reactivity.
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Synthesis
The synthesis of N-(2-furylmethyl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide typically involves multi-step reactions. A general pathway includes:
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Formation of the thiazole ring: Reacting a suitable thiourea derivative with α-haloketones.
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Introduction of the trimethoxyphenyl group: Employing electrophilic aromatic substitution or coupling reactions.
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Attachment of the furan moiety: Using nucleophilic substitution or condensation reactions.
The synthetic route requires careful optimization of reaction conditions (e.g., temperature, solvent choice) to achieve high yields and purity.
Potential Applications
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Anticancer Activity:
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Antimicrobial Properties:
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Anti-inflammatory Potential:
Analytical Characterization
The compound is typically characterized using advanced spectroscopic techniques:
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NMR Spectroscopy (¹H and ¹³C):
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Provides detailed information about hydrogen and carbon environments within the molecule.
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Mass Spectrometry (LC-MS):
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Confirms molecular weight and purity.
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Infrared Spectroscopy (IR):
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Identifies functional groups such as carbonyls and aromatic rings.
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Challenges and Future Research Directions
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Optimization of Biological Activity:
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Structural modifications could enhance selectivity toward specific biological targets.
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Exploration of additional substituents on the thiazole or phenyl rings may improve efficacy.
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Pharmacokinetics and Toxicology:
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Studies are needed to evaluate absorption, distribution, metabolism, excretion (ADME), and toxicity profiles.
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Synthetic Scalability:
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Developing cost-effective and environmentally friendly synthetic routes is critical for large-scale production.
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